3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Overview
Description
3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of the compound 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound this compound affects the FGFR signaling pathway . This pathway is involved in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these processes, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
Related compounds have demonstrated good metabolic stability and oral bioavailability . These properties suggest that this compound may also have favorable ADME properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells and induce their apoptosis . It can also significantly inhibit the migration and invasion of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a suitable nitrile with a pyrrole derivative can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and pyrrole derivatives, such as:
- 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Uniqueness
What sets 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. This unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-cyano-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-13-5-7(3-11)8-2-6(10(14)15)4-12-9(8)13/h2,4-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOQDQNAQGJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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